3-(Aminomethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
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Overview
Description
3-(Aminomethylidene)-6-methyl-2H-pyran-2,4(3H)-dione is a heterocyclic compound with a pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethylidene)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-2H-pyran-2,4(3H)-dione with an amine source in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethylidene)-6-methyl-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized pyran compounds .
Scientific Research Applications
3-(Aminomethylidene)-6-methyl-2H-pyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethylidene)-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thione: Similar structure with a furan ring instead of a pyran ring.
3-Hetarylaminomethylidenefuran-2(3H)-ones: Compounds with similar aminomethylidene groups but different heterocyclic cores.
Uniqueness
3-(Aminomethylidene)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its specific pyran ring structure and the presence of the aminomethylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-hydroxy-3-methanimidoyl-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8)7(10)11-4/h2-3,8-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHICAHBAMXSBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50783699 |
Source
|
Record name | 3-(Aminomethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50783699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33821-62-4 |
Source
|
Record name | 3-(Aminomethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50783699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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